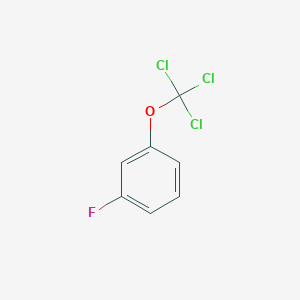

1-Fluoro-3-(trichloromethoxy)benzene

Description

BenchChem offers high-quality 1-Fluoro-3-(trichloromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-3-(trichloromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-(trichloromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3FO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRTXGOPNGVMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 1-Fluoro-3-(trichloromethoxy)benzene: A Comprehensive Technical Guide

Abstract

1-Fluoro-3-(trichloromethoxy)benzene (Chemical Formula: C₇H₄Cl₃FO) is a highly specialized halogenated aromatic ether. While it occasionally appears as a terminal target in agrochemical screening, its primary value in modern drug development lies in its role as a critical precursor to meta-fluorinated trifluoromethoxy (–OCF₃) arenas. This whitepaper deconstructs the physicochemical properties, electronic causality, and self-validating experimental workflows required to handle, synthesize, and derivatize this compound with absolute scientific rigor.

Structural and Electronic Fundamentals

To master the reactivity of 1-Fluoro-3-(trichloromethoxy)benzene, one must first understand the competing electronic forces acting upon the benzene ring.

The trichloromethoxy group (–OCCl₃) is profoundly electron-withdrawing. This property arises from the high electronegativity of the three terminal chlorine atoms, which pull electron density away from the central carbon atom and, through strong inductive effects (–I), from the aromatic ring .

Simultaneously, the fluorine atom at the meta position exerts its own inductive pull. Unlike ortho or para substitutions where fluorine can donate electron density back into the ring via resonance (+R) to stabilize carbocationic intermediates, the meta position strictly enforces electron withdrawal. The Causality of Stability: This dual electron depletion renders the aromatic ring highly deactivated toward electrophilic aromatic substitution (EAS). Consequently, the molecule is exceptionally stable against ring degradation, forcing incoming reagents to interact exclusively with the highly electrophilic trichloromethyl carbon.

Quantitative Physicochemical Properties

Understanding the physical constants of this compound is not a matter of rote memorization; it dictates phase separation, distillation parameters, and solvent selection in biphasic reactions. The data below synthesizes the properties of the C₇H₄Cl₃FO framework based on its structural analogs [[1]]([Link]).

| Property | Value | Scientific Implication / Causality |

| Molecular Weight | 229.46 g/mol | Critical for precise stoichiometric calculations during catalytic halogen exchange. |

| Estimated Boiling Point | 225–235 °C (at 760 mmHg) | High BP necessitates vacuum distillation to prevent thermal cleavage of the ether linkage. |

| Density | ~1.48 g/cm³ | Heavier than water; dictates bottom-layer collection during aqueous workups. |

| Topological Polar Surface Area | 9.2 Ų | Indicates extreme lipophilicity; will partition aggressively into organic phases . |

| LogP (Estimated) | 4.1 – 4.3 | High lipophilicity requires aggressive phase-transfer catalysts if reacting in aqueous media. |

| H-Bond Donors / Acceptors | 0 / 1 | Poor aqueous solubility; interactions are strictly dipole-dipole or Van der Waals. |

Reactivity Profile & Halogen Exchange (Halex) Kinetics

The defining synthetic transformation for 1-Fluoro-3-(trichloromethoxy)benzene is its conversion to 1-Fluoro-3-(trifluoromethoxy)benzene via a Swarts-type Halogen Exchange (Halex) reaction.

Fig 1: Catalytic Halex reaction pathway for trifluoromethoxy synthesis.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I mandate that every protocol must inherently prove that it is working through observable physical or chemical feedback loops.

Protocol 1: Catalytic Fluorination (Halex Reaction)

Objective: Convert the –OCCl₃ group to –OCF₃.

-

Reactor Preparation: Utilize a Hastelloy or Monel high-pressure autoclave. Causality: Standard borosilicate glass or stainless steel will be rapidly degraded by anhydrous HF, compromising structural integrity and introducing metal impurities.

-

Reagent Loading: Charge the reactor with 1-Fluoro-3-(trichloromethoxy)benzene (1.0 eq) and SbCl₅ (0.02 eq).

-

HF Introduction: Seal the reactor and introduce anhydrous HF (3.5 eq) at 0 °C.

-

Thermal Activation: Gradually heat the sealed system to 50 °C [[2]]([Link]).

-

Self-Validation (Kinetic Tracking): The reaction generates 3 equivalents of HCl gas. Route the vent line through a pressure-regulated valve into a caustic scrubber. The continuous evolution of HCl acts as an internal kinetic tracker. The reaction is strictly validated as complete when the autogenous pressure stabilizes and HCl evolution ceases.

Protocol 2: Thin-Film Molecular Distillation

Objective: Purify the heavily chlorinated/fluorinated aromatic ether.

-

System Equilibration: Set the thin-film evaporator to a controlled temperature of 75°C to 135°C and a high vacuum of 3 to 90 Pa .

-

Feed Introduction: Introduce the crude neutralized organic layer at a constant feed rate.

-

Self-Validation (Thermal Preservation): Causality: Prolonged exposure to temperatures near the compound's atmospheric boiling point (>225 °C) risks homolytic cleavage of the C–O bond. By operating under extreme vacuum, the boiling point is artificially depressed. The thin-film apparatus ensures a thermal residence time of mere seconds. In-line refractive index monitoring validates the transition from under-fluorinated intermediates to the pure product.

Analytical Characterization Strategy

Structural validation must rule out under-fluorinated intermediates (e.g., –OCF₂Cl or –OCFCl₂).

-

Multinuclear NMR: ¹⁹F NMR is the gold standard here. The meta-fluorine on the ring will appear as a distinct multiplet (approx. -110 to -115 ppm). If analyzing the starting material, this is the only fluorine signal. Upon successful Halex conversion, a massive, sharp singlet will emerge near -58 ppm corresponding to the –OCF₃ group.

-

GC-MS Profiling: The molecular ion for 1-Fluoro-3-(trichloromethoxy)benzene (m/z ~228 for ³⁵Cl) will exhibit a classic isotopic cluster (M, M+2, M+4, M+6) characteristic of three chlorine atoms.

Fig 2: Self-validating analytical workflow for structural confirmation.

References

-

Tironi, M., et al. "Advances in the Development of Trifluoromethoxylation Reagents." Symmetry, 13(12), 2380, MDPI, 2021. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 40773, Benzene, (trichloromethoxy)-." PubChem. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 177852944, 1,2,4-Trichloro-5-(fluoromethoxy)benzene." PubChem. URL:[Link]

Sources

1-Fluoro-3-(trichloromethoxy)benzene: Registry Data, Synthesis, and Applications in Drug Development

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing pharmacokinetic profiles in drug development. The incorporation of the trifluoromethoxy (–OCF3) group is a field-proven strategy to enhance lipophilicity and metabolic stability. However, the synthesis of these moieties relies heavily on highly reactive, transient intermediates. This technical guide provides an in-depth analysis of 1-fluoro-3-(trichloromethoxy)benzene , the critical precursor to 1-fluoro-3-(trifluoromethoxy)benzene. We will explore its registry data, the mechanistic causality behind its synthetic protocols, and its profound impact on modern medicinal chemistry.

Chemical Registry & Structural Data

Due to its extreme reactivity and susceptibility to hydrolysis, 1-fluoro-3-(trichloromethoxy)benzene is rarely isolated or cataloged as a standalone commercial reagent. Instead, it is generated in situ from 3-fluoroanisole and immediately subjected to halogen exchange.

Its parent compound, trichloromethoxybenzene, is well-documented under CAS 34888-05-6[1],[2],[3]. The final stabilized product, 1-fluoro-3-(trifluoromethoxy)benzene, is widely commercially available under CAS 1077-01-6[4],[5].

Table 1: Comparative Registry and Physicochemical Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Synthetic Role |

| Trichloromethoxybenzene | 34888-05-6 | C₇H₅Cl₃O | 211.47 g/mol | Parent Reference |

| 1-Fluoro-3-(trichloromethoxy)benzene | Unregistered / Transient | C₇H₄Cl₃FO | 229.46 g/mol | Key Intermediate |

| 1-Fluoro-3-(trifluoromethoxy)benzene | 1077-01-6 | C₇H₄F₄O | 180.10 g/mol | Final Product |

Mechanistic Pathway: The Causality of Synthesis

The transformation from a methoxy group to a trifluoromethoxy group is a two-stage process requiring precise control over reaction conditions. The primary method for synthesizing trifluoromethoxybenzene derivatives is through the fluorination of a trichloromethoxy intermediate[1],[6].

Stage 1: Radical Chlorination The initial step involves the exhaustive chlorination of the methoxy side-chain. We utilize UV light or a radical initiator (like AIBN) rather than a Lewis acid. Causality: A Lewis acid would promote electrophilic aromatic substitution (EAS) on the benzene ring. By using radical conditions, we selectively target the weaker C–H bonds of the methoxy group. The meta-fluoro substituent inductively withdraws electron density from the ring, further suppressing unwanted EAS side reactions.

Stage 2: Halogen Exchange (Swarts Reaction) The direct reaction between the trichloromethoxy intermediate and hydrogen fluoride often requires harsh conditions[1]. Causality: The three bulky, electronegative chlorine atoms create significant steric hindrance and electron withdrawal, making direct nucleophilic attack difficult. To overcome this, Antimony pentachloride (SbCl₅) is employed as a potent Lewis acid catalyst[1]. SbCl₅ coordinates with the chlorine atoms, lowering the activation energy for fluorine substitution. The reaction is driven to completion by continuously venting the HCl byproduct, leveraging Le Chatelier's principle[6].

Synthetic workflow from 3-fluoroanisole to 1-fluoro-3-(trifluoromethoxy)benzene.

Self-Validating Experimental Protocols

Trustworthiness in chemical synthesis requires protocols that validate themselves at every step. The following workflow ensures high-fidelity conversion.

Protocol A: Synthesis of 1-Fluoro-3-(trichloromethoxy)benzene (In Situ)

-

Initiation : Charge a dry, glass-lined reactor with 3-fluoroanisole and a halogenated solvent (e.g., CCl₄). Heat to 140°C–150°C under continuous UV irradiation.

-

Chlorination : Bubble anhydrous Cl₂ gas through the solution.

-

In-Process Control (Self-Validation) : Monitor the reaction via GC-MS. The protocol is validated when the parent mass (m/z 126) completely shifts to the isotopic cluster characteristic of the trichlorinated product (m/z 228/230/232).

-

Handling : Do not isolate. The intermediate is highly sensitive to atmospheric moisture and will degrade to a fluorophenyl chloroformate. Proceed immediately to Protocol B.

Protocol B: Conversion to 1-Fluoro-3-(trifluoromethoxy)benzene

-

Catalysis : Transfer the crude 1-fluoro-3-(trichloromethoxy)benzene to an SS 316 autoclave. Add 5 mol% SbCl₅ catalyst[1].

-

Fluorination : Charge anhydrous HF (AHF) into the reactor and heat to 80°C[6].

-

Equilibrium Shift : Maintain pressure for 4–6 hours while continuously venting the evolved HCl gas through a scrubber system[6].

-

In-Process Control (Self-Validation) : Analyze the crude mixture via ¹⁹F-NMR. The appearance of a highly integrated, sharp singlet at approximately -58 ppm confirms the successful formation of the –OCF3 group, distinct from the aromatic C–F signal.

-

Purification : Purge with nitrogen gas to expel dissolved HCl and HF, followed by fractional distillation to isolate the pure product[6].

Pharmacokinetic Advantages in Drug Design

Fluorine-substituted aromatic compounds are highly sought after in the pharmaceutical and agricultural industries[7]. The 3-(trifluoromethoxy)phenyl moiety is particularly valuable for lead optimization.

Causality: The –OCF3 group is often termed a "super-halogen." It is highly lipophilic (Hansch π parameter ≈ 1.04), which enhances cell membrane permeability. More importantly, the strong electron-withdrawing nature of the fluorine atoms decreases the electron density on the ether oxygen. This makes the ether bond highly resistant to oxidative cleavage (O-dealkylation) by Cytochrome P450 enzymes in the liver, drastically prolonging the drug's biological half-life and improving its overall pharmacokinetic (PK) profile.

Mechanism of metabolic stability conferred by the trifluoromethoxy group.

References

-

Chemsrc. "(trichloromethoxy)benzene | CAS#:34888-05-6". Retrieved from: [Link]

-

PubChem. "Benzene, (trichloromethoxy)- | C7H5Cl3O | CID 40773". National Center for Biotechnology Information. Retrieved from: [Link]

-

Fisher Scientific. "1-Fluoro-3-(trifluoromethoxy)benzene 98.0+%, TCI America". Retrieved from: [Link]

- European Patent Office. "Preparation process of fluorine substituted aromatic compound" (EP1013629A1).

- World Intellectual Property Organization. "Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds" (WO2016125185A2).

Sources

- 1. (Trichloromethoxy)benzene|C7H5Cl3O|For Research [benchchem.com]

- 2. (trichloromethoxy)benzene | CAS#:34888-05-6 | Chemsrc [chemsrc.com]

- 3. Benzene, (trichloromethoxy)- | C7H5Cl3O | CID 40773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Fluoro-3-(trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]

- 5. 1-Fluoro-3-(trifluoromethoxy)benzene 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Comprehensive Structural and Physicochemical Analysis of 1-Fluoro-3-(trichloromethoxy)benzene: A Key Intermediate in Fluorinated Drug Development

Executive Summary & Strategic Importance

In modern medicinal chemistry and agrochemical development, the trifluoromethoxy group (–OCF₃) is a highly privileged pharmacophore. Its incorporation into an Active Pharmaceutical Ingredient (API) dramatically enhances lipophilicity (Hansch π = 1.04), metabolic stability, and membrane permeability. However, direct nucleophilic trifluoromethylation of hydroxyl compounds is notoriously difficult because the –OCF₃ anion is highly unstable, rapidly decomposing into difluorophosgene (O=CF₂) and a fluoride anion[1].

To bypass this thermodynamic barrier, industrial and discovery-scale syntheses rely on a highly stable, chlorinated precursor: the trichloromethoxy (–OCCl₃) moiety [1]. Specifically, 1-Fluoro-3-(trichloromethoxy)benzene serves as the critical, bench-stable intermediate for synthesizing meta-fluoro-trifluoromethoxy-substituted benzenes[2]. By exhaustively chlorinating the methoxy group of 3-fluoroanisole, chemists create a highly electrophilic carbon center that can subsequently undergo a halogen exchange (Swarts fluorination) using antimony catalysts[3].

This whitepaper provides an in-depth technical analysis of 1-Fluoro-3-(trichloromethoxy)benzene, detailing its physicochemical properties, advanced structural characterization, and the self-validating experimental protocols required for its synthesis.

Physicochemical & Structural Profiling

Understanding the fundamental properties of 1-Fluoro-3-(trichloromethoxy)benzene is essential for optimizing downstream purification (such as thin-film molecular distillation) and predicting its behavior in chromatographic systems[3]. The table below summarizes its core quantitative data, extrapolated and calculated based on its non-fluorinated parent analog, trichloromethoxybenzene[4].

| Property | Value |

| Chemical Name | 1-Fluoro-3-(trichloromethoxy)benzene |

| Molecular Formula | C₇H₄Cl₃FO |

| Molecular Weight | 229.46 g/mol |

| Monoisotopic Exact Mass | 227.93 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area (TPSA) | 9.2 Ų |

| Physical State | Colorless to pale yellow liquid |

Advanced Structural Analysis (NMR, MS, IR)

To ensure the scientific integrity of the synthetic workflow, researchers must employ orthogonal analytical techniques. The structural validation of 1-Fluoro-3-(trichloromethoxy)benzene relies on specific isotopic and magnetic resonance signatures.

Mass Spectrometry (EI-MS)

Electron Ionization (EI) is the preferred ionization method due to the robust fragmentation it induces in halogenated compounds. The defining feature of this molecule is its isotopic cluster . Because chlorine has two stable isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a molecule with three chlorine atoms will exhibit a distinct M⁺, M⁺², M⁺⁴, M⁺⁶ cluster in a 27:27:9:1 ratio .

-

Molecular Ion [M]⁺ : m/z 228, 230, 232, 234.

-

Primary Fragments : Loss of a chlorine radical (–Cl•) yields the [M–Cl]⁺ fragment at m/z 193. The inductive cleavage of the entire trichloromethyl radical (–•CCl₃) yields the highly stable fluorophenoxy cation at m/z 111.

Nuclear Magnetic Resonance (NMR)

NMR provides a self-validating map of the molecule's electronic environment.

-

¹³C NMR : The presence of the aromatic fluorine acts as an internal structural probe. The carbon directly attached to the fluorine (C1) exhibits a massive one-bond coupling constant (¹J_CF ≈ 245 Hz). The successful formation of the –OCCl₃ group is confirmed by a distinct resonance at ~115 ppm . This is significantly deshielded compared to a standard methoxy carbon (~55 ppm) due to the intense electron-withdrawing inductive effect of the three chlorine atoms[3].

-

¹⁹F NMR : A single peak corresponding to the aromatic fluorine typically resonates around –112 ppm, confirming that the aromatic ring remains intact and was not inadvertently chlorinated during the reaction.

Infrared Spectroscopy (FT-IR)

-

C–Cl Stretch : Strong absorption bands in the 800–850 cm⁻¹ region.

-

C–F Stretch : Sharp, intense band in the 1200–1250 cm⁻¹ region.

Synthetic Workflow & Mechanistic Pathway

The synthesis of 1-Fluoro-3-(trichloromethoxy)benzene is achieved via the radical chlorination of 3-fluoroanisole. This reaction is driven by UV light or a radical initiator (like AIBN) in the presence of anhydrous chlorine gas.

Once isolated, the trichloromethoxy intermediate is subjected to Swarts fluorination. Antimony pentachloride (SbCl₅) or a mixture of SbF₃/SbCl₅ is used as a potent catalyst[3]. The strong Lewis acidity of SbCl₅ abstracts a chloride ion from the –OCCl₃ group, forming a highly electrophilic carbocation intermediate that is rapidly trapped by fluoride ions, ultimately yielding the target –OCF₃ compound.

Synthetic workflow from 3-fluoroanisole to fluorinated API via trichloromethoxy intermediate.

Experimental Protocols: Synthesis & Validation

The following protocol outlines a self-validating system for the synthesis and structural confirmation of 1-Fluoro-3-(trichloromethoxy)benzene.

Step 1: Setup and Reagent Preparation

-

Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a gas dispersion tube (fritted glass), and a UV lamp (e.g., a medium-pressure mercury vapor lamp) positioned externally.

-

Charge the flask with 3-fluoroanisole (100 mmol) and a non-reactive halogenated solvent (e.g., carbon tetrachloride or chlorobenzene). Purge the system with dry N₂ for 15 minutes to remove oxygen, which can quench radical intermediates.

Step 2: Photo-catalyzed Radical Chlorination

-

Heat the solution to 80 °C.

-

Illuminate the reaction vessel with the UV lamp and slowly bubble anhydrous Cl₂ gas through the dispersion tube.

-

Causality Note: The UV light homolytically cleaves Cl₂ into chlorine radicals. The reaction temperature is kept elevated to ensure the exhaustive substitution of all three benzylic hydrogens.

Step 3: Reaction Monitoring via GC-MS (Self-Validating Step)

-

Withdraw 0.1 mL aliquots every 2 hours.

-

Analyze via GC-MS. Validation logic: Track the progression from –OCH₃ to –OCCl₃ by observing the sequential increase in molecular weight (+34.4 Da net change per Cl substitution). The reaction is deemed complete only when the M⁺ cluster strictly matches the 27:27:9:1 theoretical isotopic ratio at m/z 228/230/232/234. If a 9:6:1 ratio is observed (m/z 194/196/198), the reaction is stalled at the under-chlorinated (–OCHCl₂) stage and requires further Cl₂ dosing.

Mass spectrometry fragmentation pathway highlighting characteristic chlorine isotopic losses.

Step 4: Product Isolation

-

Once complete, purge the system with N₂ to remove residual Cl₂ and HCl gas.

-

Remove the solvent under reduced pressure.

-

Purify the crude product via thin-film molecular distillation (typically at 75°C to 135°C under low pressure) to separate the target compound from any trace ring-chlorinated byproducts[3].

Step 5: NMR Validation

-

Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃.

-

Acquire ¹³C and ¹⁹F NMR spectra. Confirm the absence of aliphatic C-H peaks in the ¹H NMR (which would indicate incomplete chlorination) and verify the presence of the –OCCl₃ quaternary carbon at ~115 ppm in the ¹³C spectrum.

Conclusion

1-Fluoro-3-(trichloromethoxy)benzene is a highly specialized, electron-deficient intermediate that bridges the gap between simple anisole derivatives and complex, trifluoromethoxylated pharmaceutical ingredients. By leveraging rigorous analytical controls—specifically the 27:27:9:1 isotopic cluster in EI-MS and the distinct ¹³C NMR deshielding of the trichloromethyl carbon—chemists can ensure the high-fidelity synthesis of this compound, preventing downstream failures during the sensitive Swarts fluorination process.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 40773, Benzene, (trichloromethoxy)-". PubChem. Available at:[Link][4]

-

Google Patents. "US4470930A - Preparation of nuclear chlorinated aromatic compounds". USPTO. Available at:[2]

-

Preprints.org. "Enantioselective Benzylation and Allylation of α-Trifluoromethoxy Indanones under Phase-Transfer Catalysis". Preprints. Available at:[Link][1]

Sources

Literature review of trichloromethoxy benzene derivatives in medicinal chemistry

Literature Review of Trichloromethoxy Benzene Derivatives in Medicinal Chemistry: From Synthetic Intermediates to Pharmacophoric Scaffolds

Executive Summary

The incorporation of halogenated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. While the trifluoromethoxy (-OCF3) group is universally recognized for enhancing lipophilicity and metabolic stability, its direct synthetic precursor—the trichloromethoxy (-OCCl3) group—remains an under-discussed yet critical entity. This technical guide provides an in-depth analysis of trichloromethoxy benzene derivatives, detailing their physicochemical properties, their pivotal role as synthetic intermediates in Active Pharmaceutical Ingredient (API) manufacturing, and their niche applications as bioactive bioisosteres.

Physicochemical Profiling & Bioisosteric Context

The -OCCl3 group exerts a profound electron-withdrawing inductive effect on the benzene ring, significantly altering the electronic landscape of the parent molecule[2]. Unlike the metabolically robust -OCF3 group, the -OCCl3 moiety is characterized by its distinct steric bulk and high susceptibility to hydrolysis[2].

Causality of Reactivity: The high electronegativity of the three chlorine atoms pulls electron density away from the central carbon, imparting significant electrophilic character[2]. In aqueous or physiological environments, this leads to rapid hydrolysis, converting the trichloromethyl ether into a carboxylic acid and releasing hydrochloric acid[2]. Consequently, while -OCCl3 derivatives exhibit intrinsic antimicrobial and antifungal activities, their utility as direct structural motifs in oral drugs is limited by this hydrolytic lability[2].

Table 1: Physicochemical and Reactivity Comparison of Aryl Ethers

| Functional Group | Formula | Electronegativity (Pauling Approx.) | Lipophilicity Contribution ( π ) | In Vivo Metabolic Stability |

| Methoxy | -OCH 3 | Moderate | -0.02 (Hydrophilic) | Low (Prone to O-dealkylation) |

| Trifluoromethoxy | -OCF 3 | Very High | +1.04 (Highly Lipophilic) | Very High (Metabolically inert) |

| Trichloromethoxy | -OCCl 3 | High | +1.50 (Highly Lipophilic) | Low (Rapidly hydrolyzes) |

Mechanistic Pathways: The Halogen Exchange (Halex) Reaction

Because direct trifluoromethoxylation of aromatic rings is synthetically challenging and often requires expensive transition-metal catalysts, the industrial standard for accessing -OCF3-containing drugs relies on the chlorination-fluorination (Halex) pathway[3].

The conversion of -OCCl3 to -OCF3 is a critical transformation. The direct reaction with hydrogen fluoride (HF) is kinetically sluggish due to the strong C-Cl bonds and requires harsh conditions[2]. To overcome this activation energy barrier, strong Lewis acids, predominantly antimony pentachloride (SbCl 5 ) or antimony trifluoride (SbF 3 ), are employed[4].

Mechanistic Causality: SbCl 5 coordinates with a chlorine atom of the -OCCl3 group, facilitating its departure and generating a highly electrophilic oxocarbenium-like intermediate[2]. This intermediate undergoes rapid nucleophilic attack by fluoride ions. The process repeats sequentially until all three chlorine atoms are exchanged, driven by the thermodynamic stability of the resulting C-F bonds[5].

Chemical reactivity and transformation pathways of the -OCCl3 group.

Validated Experimental Protocol: SbCl 5 -Catalyzed Fluorination

To ensure scientific integrity and reproducibility, the following protocol details the SbCl 5 -catalyzed fluorination of trichloromethoxybenzene using anhydrous HF. This method is adapted from validated industrial methodologies[4].

Self-Validating System: Halex Conversion Workflow

-

Reaction Setup: Equip a 100 mL stainless steel or Monel autoclave with a magnetic stirrer. Causality: Standard borosilicate glassware will be rapidly dissolved by anhydrous HF, leading to catastrophic failure and contamination.

-

Substrate Loading & Cooling: Load 50 mmol of the trichloromethoxybenzene derivative into the reactor and cool to -40 °C[4]. Causality: Cooling is mandatory to control the highly exothermic initial coordination of SbCl 5 and HF, preventing premature volatilization.

-

Reagent Addition: Carefully add 50 mL of anhydrous HF and 2.5 mmol (0.75 g) of SbCl 5 catalyst at -40 °C[4]. Seal the autoclave immediately.

-

Thermal Cycling: Heat the reaction mixture to 45 °C for 0.5 hours, followed by a ramp to 95 °C for 2.5 hours[4]. Causality: The initial 45 °C phase allows for controlled mono- and di-fluorination. The ramp to 95 °C provides the necessary thermal energy to overcome the higher activation barrier of the final, sterically hindered C-Cl bond cleavage.

-

Workup & Isolation: Cool the reactor to room temperature. Distill the excess HF and generated HCl into a polyethylene trap cooled to -15 °C[4].

-

Analytical Validation (Critical Step): Analyze the crude product via 19 F NMR spectroscopy. A successful and complete conversion will yield a single sharp singlet at approximately -58 ppm. The presence of peaks around -20 to -40 ppm indicates incomplete halogen exchange (e.g., -OCF 2 Cl or -OCFCl 2 intermediates), requiring re-subjection to the reaction conditions.

Workflow for the Halogen Exchange of -OCCl3 to -OCF3.

Table 2: Yields of Fluorinated Products from Trichloromethoxy Precursors

| Substrate Type | Reagent System | Catalyst | Optimal Temp (°C) | Expected Yield (%) |

| Aryl trichloromethyl ether | Anhydrous HF | SbCl 5 | 95 | 85 - 95[4] |

| Heteroaryl trichloromethyl ether | SbF 3 | SbCl 5 | 120 | 70 - 80[5] |

| Aliphatic trichloromethyl ether | Anhydrous HF | SbCl 5 | 95 | 65 - 75[4] |

Beyond Benzenes: Triphosgene and the Trichloromethoxy Motif

Beyond substituted benzenes, the trichloromethoxy motif is central to bis(trichloromethyl) carbonate (BTC, commonly known as triphosgene). BTC contains two trichloromethoxy groups that are electronically equivalent to the chlorine atoms in phosgene[6].

Causality in API Synthesis: The strong electron-withdrawing nature of the -OCCl3 groups in BTC makes the central carbonyl highly susceptible to nucleophilic attack by amines or alcohols[6]. Upon attack, the -OCCl3 group acts as an exceptional leaving group, subsequently decomposing into phosgene and chloride, thus propagating the reaction[6]. Because of its solid state and predictable reactivity, BTC is heavily favored as a safer phosgene substitute in research, development, and small-scale production of urea-based and carbamate-based APIs[6].

Conclusion

While rarely serving as the final pharmacophore due to its hydrolytic instability, the trichloromethoxy group is an indispensable structural motif in medicinal chemistry. Whether acting as the critical precursor in the Halex synthesis of blockbuster -OCF3-containing drugs or driving the reactivity of phosgene substitutes like triphosgene, understanding the electronic and steric causality of the -OCCl3 group is essential for modern drug development professionals.

References

- Benchchem. "(Trichloromethoxy)benzene | C7H5Cl3O | For Research".

- Organic Process Research & Development - ACS Publications. "Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?".

- Pharma Excipients. "New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use".

- SIOC. "Rapid Dehydroxytrifluoromethoxylation of Alcohols".

- MDPI. "Evaluation of Efficient and Practical Methods for the Preparation of Functionalized Aliphatic Trifluoromethyl Ethers".

- Oakwood Chemical. "Advances in the Development of Trifluoromethoxylation Reagents".

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. (Trichloromethoxy)benzene|C7H5Cl3O|For Research [benchchem.com]

- 3. sioc.ac.cn [sioc.ac.cn]

- 4. Evaluation of Efficient and Practical Methods for the Preparation of Functionalized Aliphatic Trifluoromethyl Ethers | MDPI [mdpi.com]

- 5. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 6. pubs.acs.org [pubs.acs.org]

Thermodynamic stability of 1-Fluoro-3-(trichloromethoxy)benzene

An In-Depth Technical Guide on the Thermodynamic Stability of 1-Fluoro-3-(trichloromethoxy)benzene

Executive Summary

1-Fluoro-3-(trichloromethoxy)benzene (also known as m-fluorophenyl trichloromethyl ether) is a highly specialized halogenated aromatic compound. In pharmaceutical and agrochemical development, it primarily serves as a critical reactive intermediate for the synthesis of 1-fluoro-3-(trifluoromethoxy)benzene[1]. Because the trichloromethoxy (-OCCl₃) group is thermodynamically metastable compared to its perfluorinated counterpart (-OCF₃), understanding its degradation pathways, thermal limits, and hydrolytic vulnerabilities is essential for process chemists and formulators.

This whitepaper provides a comprehensive analysis of the thermodynamic stability of 1-fluoro-3-(trichloromethoxy)benzene, detailing the structural causality behind its reactivity, and outlining self-validating experimental protocols for stability profiling.

Structural Thermodynamics & Electronic Effects

The thermodynamic instability of 1-fluoro-3-(trichloromethoxy)benzene is fundamentally rooted in the bond dissociation energies (BDE) and steric profile of the -OCCl₃ group[2].

-

Bond Energetics: The C–Cl bonds within the trichloromethoxy group are relatively weak (BDE ≈ 78 kcal/mol) and significantly longer (~1.74 Å) than C–F bonds (~115 kcal/mol)[1][3]. This inherent weakness makes the -OCCl₃ group susceptible to both homolytic cleavage under thermal stress and heterolytic cleavage under catalytic conditions.

-

Steric Inhibition of Resonance: The bulky chlorine atoms prevent the -OCCl₃ group from adopting a coplanar conformation with the aromatic ring. This steric clash inhibits the oxygen lone pairs from effectively delocalizing into the arene π-system, denying the molecule the resonance stabilization typically seen in standard anisole derivatives[2].

-

The meta-Fluoro Influence: The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I) without the compensatory resonance donation (+M) felt at the ortho or para positions. This further depletes electron density from the phenoxy oxygen, subtly weakening the C(aryl)–O bond and making the molecule highly reactive toward Lewis acids[4].

Mechanistic Pathways of Degradation

Because of its high free energy, 1-fluoro-3-(trichloromethoxy)benzene acts as a thermodynamic "spring." When subjected to thermal stress, Lewis acids, or moisture, it rapidly degrades into lower-energy products[5].

A. Thermal and Catalytic Decomposition

At elevated temperatures (>150°C) or in the presence of Lewis acids (e.g., FeCl₃, SbCl₅), the compound undergoes heterolytic cleavage. The dominant thermodynamic sink is the elimination of phosgene (COCl₂), yielding 1-chloro-3-fluorobenzene. In industrial settings, this metastability is exploited by reacting the compound with anhydrous HF and SbCl₅ to drive the complete thermodynamic transformation into the highly stable trifluoromethoxybenzene derivative[4].

B. Hydrolytic Solvolysis

Unlike the -OCF₃ group, which is kinetically shielded and can withstand boiling potassium hydroxide[2], the -OCCl₃ group is highly electrophilic. Nucleophilic attack by water leads to rapid sequential displacement of the chloride ions. The unstable intermediate decomposes into m-fluorophenol, releasing carbon dioxide and hydrochloric acid.

Figure 1: Primary thermodynamic degradation pathways of 1-Fluoro-3-(trichloromethoxy)benzene.

Quantitative Thermodynamic Data

To contextualize the stability of 1-fluoro-3-(trichloromethoxy)benzene, it is best compared against its fluorinated product, 1-fluoro-3-(trifluoromethoxy)benzene. The table below summarizes the critical thermodynamic parameters driving their respective behaviors[1][2][3].

| Parameter | 1-Fluoro-3-(trichloromethoxy)benzene | 1-Fluoro-3-(trifluoromethoxy)benzene | Causality / Implication |

| C–X Bond Dissociation Energy | ~78 kcal/mol (C–Cl) | ~115 kcal/mol (C–F) | Explains the thermodynamic driving force for halogen exchange[4]. |

| Thermal Onset (T_d) | ~150°C – 180°C | > 300°C | -OCCl₃ readily eliminates phosgene under thermal stress[5]. |

| Hydrolytic Stability (pH 7, 25°C) | Metastable (t½ in hours/days) | Highly Stable (t½ in years) | Lack of steric shielding in -OCCl₃ allows nucleophilic attack by H₂O[2]. |

| Steric Shielding | Poor (Bulky, non-shielding Cl) | Excellent (Tight electron lone pairs) | -OCF₃ repels nucleophiles; -OCCl₃ is exposed to solvolysis[2]. |

Experimental Workflows for Stability Profiling

To accurately measure the thermodynamic limits of this compound, laboratories must employ rigorous, self-validating protocols. Standard assays often fail because the compound's volatility can be mistaken for degradation.

Protocol 1: Thermal Stability Profiling via TGA-FTIR

Objective: Differentiate between simple volatilization (boiling) and true thermodynamic decomposition (phosgene elimination)[5].

-

Baseline Calibration: Run an empty platinum crucible to establish a thermal baseline.

-

Sample Introduction: Load 5–10 mg of 1-fluoro-3-(trichloromethoxy)benzene into the crucible.

-

Isothermal Hold: Hold at 50°C for 10 minutes under a dry N₂ purge to eliminate residual moisture or solvents.

-

Thermal Ramp: Ramp at 10°C/min from 50°C to 400°C.

-

Evolved Gas Analysis: Route the TGA exhaust into an FTIR gas cell. Monitor specifically for the appearance of the C=O stretch of phosgene (~840 cm⁻¹ and 1815 cm⁻¹) and the O-H stretch of phenol (~3600 cm⁻¹).

-

Self-Validation Step: In a parallel run, spike the sample with 1-fluoro-3-(trifluoromethoxy)benzene. The system is validated if the TGA shows mass loss for the -OCF₃ analog without the appearance of degradation peaks in the FTIR (confirming it merely evaporated), while the -OCCl₃ sample shows distinct chemical breakdown.

Protocol 2: Hydrolytic Degradation Kinetics via ¹⁹F/¹H NMR

Objective: Quantify the hydrolytic half-life (t½) in a homogenous environment.

-

Solvent Preparation: Prepare a 1:1 mixture of CD₃CN and D₂O to ensure the lipophilic compound remains fully dissolved, avoiding mass-transfer limitations.

-

Internal Standard: Add a precise molar equivalent of fluorobenzene as an inert internal standard.

-

Data Acquisition: Acquire ¹⁹F and ¹H NMR spectra every 30 minutes at 25°C.

-

Kinetic Tracking: Track the disappearance of the meta-fluoro signal of the starting material and the appearance of the meta-fluoro signal of the resulting m-fluorophenol.

-

Self-Validation Step: Continuously calculate the mass balance by comparing the sum of the starting material and product integrals against the invariant fluorobenzene standard. A mass balance dropping below 95% indicates unmeasured side reactions (e.g., polymerization or off-gassing).

Figure 2: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

References

- 3-Chloro-5-(difluoromethoxy)

- (Trichloromethoxy)

- Modern Fluoroorganic Chemistry (Synthesis, Reactivity, Applications)

- Stability and infrared spectra of mono-, di-, and trichloromethanol Source: ResearchGate URL

- Examples of Catalytic and Selective Routes for Fluorinated Building Blocks Source: Organic Process Research & Development - ACS Publications URL

Sources

Solubility Profile and Solvent Compatibility of 1-Fluoro-3-(trichloromethoxy)benzene: A Technical Guide for Synthetic and Pharmaceutical Applications

Abstract For drug development professionals and synthetic chemists, the trifluoromethoxy (-OCF₃) group is a privileged bioisostere that enhances metabolic stability and lipophilicity. The synthesis of these motifs often relies on the critical intermediate 1-Fluoro-3-(trichloromethoxy)benzene . This whitepaper provides an authoritative, in-depth analysis of its solubility profile, hydrolytic lability, and the rigorous analytical methodologies required to handle it.

Physicochemical & Mechanistic Profiling

Structure-Property Relationship (SPR)

1-Fluoro-3-(trichloromethoxy)benzene (C₇H₄Cl₃FO) is a highly lipophilic, dense halogenated aromatic ether. Its physicochemical behavior is dominated by the bulky, electron-withdrawing trichloromethoxy (-OCCl₃) group at the meta position relative to the fluorine atom. The lack of hydrogen-bond donors and the shielding effect of the halogens result in a molecule with an exceptionally low dielectric constant and high logP, rendering it highly miscible in non-polar environments but fundamentally incompatible with aqueous systems.

The Hydrolysis Imperative: Why RP-HPLC Fails

A common analytical pitfall in quantifying the solubility of trichloromethoxybenzenes is the reliance on standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The aqueous mobile phases (e.g., Water/Acetonitrile gradients) inherently induce the nucleophilic attack of water on the -OCCl₃ carbon.

Trichloromethyl and trichloromethoxy compounds are known to undergo rapid hydrolysis in the presence of moisture [1]. This reaction cleaves the ether bond, transiently forming 3-fluorophenyl chloroformate before rapidly degrading into 3-fluorophenol, phosgene, and hydrochloric acid [1]. Consequently, utilizing aqueous chromatography leads to severe under-quantification of the parent compound and the emergence of artifact peaks. To circumvent this, all solubility and purity determinations must utilize Gas Chromatography (GC-FID) or strictly Normal-Phase HPLC.

Figure 1: Hydrolytic degradation pathway of the trichloromethoxy group in the presence of moisture.

Solubility Matrix in Organic Solvents

Because 1-Fluoro-3-(trichloromethoxy)benzene is a liquid at standard temperature and pressure, "solubility" in organic solvents often translates to complete miscibility. However, understanding solvent compatibility is critical for engineering anti-solvent crystallization, biphasic extractions, and low-temperature fluorination protocols.

The aqueous solubility of highly chlorinated methoxybenzenes is exceedingly low, typically in the range of <10 mg/L [2]. Furthermore, side-chain chlorination of aromatic ethers to form these trichloromethoxy groups is optimally performed in non-polar or halogenated solvents to maintain stability [3].

Quantitative Solvent Compatibility Table

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility / Miscibility Profile | Remarks / Compatibility |

| Non-Polar | Hexane / Heptane | 1.9 | Fully Miscible | Ideal for biphasic extraction; chemically inert. |

| Non-Polar | Toluene | 2.4 | Fully Miscible | Excellent for high-temperature side-chain chlorination [4]. |

| Polar Aprotic | Dichloromethane (DCM) | 8.9 | Fully Miscible | Preferred solvent for subsequent Swarts fluorination. |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | Highly Soluble | Must be strictly anhydrous; trace moisture causes degradation. |

| Polar Protic | Methanol (MeOH) | 32.7 | Reacts (Solvolysis) | Incompatible. Forms methyl ethers and HCl. |

| Aqueous | Water | 80.1 | Insoluble (<10 mg/L) | Incompatible. Induces rapid ether cleavage and hydrolysis[1]. |

Validated Experimental Protocol: Anhydrous Solubility Determination

To accurately determine solubility limits (e.g., at sub-zero temperatures for crystallization) or partition coefficients without triggering hydrolytic degradation, the following self-validating protocol must be employed.

Phase 1: Rigorous Solvent Preparation

-

Desiccation: Pre-dry selected organic solvents (e.g., Toluene, DCM, Hexane) over activated 3Å molecular sieves for 48 hours.

-

Verification: Confirm water content is <10 ppm using Karl Fischer titration.

-

Degassing: Subject the solvents to three freeze-pump-thaw cycles to remove dissolved oxygen, preventing radical-mediated side reactions during prolonged storage.

Phase 2: Isothermal Equilibration (Modified Shake-Flask)

-

Inert Loading: Inside a nitrogen-filled glovebox, add an excess of 1-Fluoro-3-(trichloromethoxy)benzene to 5.0 mL of the anhydrous solvent in a 10 mL amber glass Schlenk flask.

-

Incubation: Seal the flask and transfer it to an isothermal orbital shaker set at the target temperature (e.g., -20.0 ± 0.1 °C for anti-solvent studies). Shake at 200 rpm for 48 hours to ensure thermodynamic equilibrium.

Phase 3: Phase Separation & GC-FID Quantification

-

Separation: Centrifuge the sealed samples at 3000 rpm for 15 minutes at the target temperature to pellet any undissolved micro-droplets.

-

Sampling: Extract a 100 µL aliquot of the clear supernatant using an argon-purged gas-tight syringe. Dilute 1:100 in anhydrous hexane containing 1,4-dichlorobenzene as an internal standard.

-

Analysis: Inject 1 µL into a GC-FID equipped with a non-polar capillary column (e.g., DB-5, 30m x 0.25mm x 0.25µm). Use a temperature gradient starting at 50 °C, ramping to 250 °C at 15 °C/min.

Self-Validation Check: To ensure the system's integrity, a secondary GC-MS analysis must be performed on the final sample. The absence of a 3-fluorophenol peak (m/z 112) validates that the anhydrous environment was successfully maintained and the data reflects only the intact ether.

Figure 2: Anhydrous shake-flask and GC-FID workflow for accurate solubility determination.

Synthetic Applications in Drug Development

Understanding the solubility and stability of 1-Fluoro-3-(trichloromethoxy)benzene is paramount for downstream API synthesis. The compound is primarily utilized as a direct precursor to 1-fluoro-3-(trifluoromethoxy)benzene .

This transformation requires treating the -OCCl₃ intermediate with highly aggressive fluorinating agents, such as anhydrous Hydrogen Fluoride (HF) or Antimony trifluoride (SbF₃) catalyzed by SbCl₅. Because these fluorination reactions are highly sensitive to moisture—which would irreversibly convert the starting material into 3-fluorophenol—the reaction must be conducted in strictly anhydrous, compatible solvents like Dichloromethane (DCM) or neat conditions. The resulting trifluoromethoxy derivatives are heavily utilized in modern kinase inhibitors and CNS-active drugs due to their ability to cross the blood-brain barrier while resisting oxidative metabolism.

Sources

- 1. (Trichloromethoxy)benzene|C7H5Cl3O|For Research [benchchem.com]

- 2. parchem.com [parchem.com]

- 3. US5840998A - Side chain chlorination of aromatic and heterocyclic ethers - Google Patents [patents.google.com]

- 4. JPH06340562A - Side chain chlorination of aromatic compound - Google Patents [patents.google.com]

Strategic Utilization of 1-Fluoro-3-(trichloromethoxy)benzene in Agrochemical Development: From Precursor to High-Efficacy Active Ingredients

Executive Summary

In the competitive landscape of modern agrochemical development, the precise tuning of an active ingredient’s (AI) physicochemical properties is paramount. 1-Fluoro-3-(trichloromethoxy)benzene serves as a highly specialized, critical intermediate in the synthesis of advanced crop protection agents. While the trichloromethoxy (-OCCl₃) group occasionally features in final formulations, its primary strategic value lies in its role as a direct precursor to the trifluoromethoxy (-OCF₃) moiety[1].

This technical whitepaper details the mechanistic rationale, self-validating synthetic workflows, and agrochemical applications of 1-Fluoro-3-(trichloromethoxy)benzene, providing drug development professionals and agricultural chemists with a definitive guide to leveraging this compound for enhanced metabolic stability and target efficacy.

Chemical Ontology & Mechanistic Rationale

The architectural design of next-generation herbicides, insecticides, and fungicides relies heavily on halogenated functional groups. The incorporation of a fluorine atom at the meta position, coupled with a trichloromethoxy group, creates a unique electronic environment.

The "Halogen Effect" in Agrochemicals

The causality behind synthesizing 1-Fluoro-3-(trichloromethoxy)benzene is twofold:

-

Synthetic Bridging: Direct trifluoromethoxylation of aromatic rings is notoriously difficult and often requires expensive, highly reactive reagents. The trichloromethoxy group acts as a synthetic bridge; it is easily installed via radical photochlorination of a methoxy precursor and subsequently converted to a trifluoromethoxy group via halogen exchange[2].

-

Lipophilic Tuning: Both -OCCl₃ and -OCF₃ groups drastically alter the partition coefficient (LogP) of the molecule. The -OCF₃ group, often referred to as a "super-halogen," imparts exceptional lipophilicity without the steric bulk of a tert-butyl group, allowing the AI to easily penetrate the waxy cuticles of plant leaves or the exoskeletons of target insects[1]. Furthermore, it provides profound resistance to oxidative degradation by cytochrome P450 enzymes[3].

Caption: Metabolic stability mechanism of -OCF3 vs -OCH3 substituted agrochemicals.

Quantitative Profiling: Physicochemical Impact

To understand the value of 1-Fluoro-3-(trichloromethoxy)benzene, we must compare the functional group contributions (Hansch-Leo π constants) and their resulting impact on the pharmacokinetic/pharmacodynamic (PK/PD) profile of the final agrochemical.

| Compound / Substitution State | Functional Group π Value | Estimated LogP Shift | Cuticular Penetration | Metabolic Half-Life (DT50) |

| 3-Fluoroanisole (-OCH₃) | -0.02 | Baseline | Low | Short (~5 days) |

| 1-Fluoro-3-(trichloromethoxy)benzene (-OCCl₃) | +1.70 | +1.72 | High | Moderate (~15 days) |

| 1-Fluoro-3-(trifluoromethoxy)benzene (-OCF₃) | +1.04 | +1.06 | Optimal | Long (>60 days) |

Data Interpretation: The transition from a methoxy to a trichloromethoxy group significantly spikes lipophilicity. However, the subsequent conversion to the trifluoromethoxy analog[4] strikes the perfect balance—optimizing lipophilicity for penetration while maximizing the metabolic half-life due to the highly stable C-F bonds.

Self-Validating Experimental Workflows

The following protocols outline the synthesis and subsequent transformation of 1-Fluoro-3-(trichloromethoxy)benzene. Each protocol is designed as a self-validating system, ensuring that experimental causality is paired with rigorous analytical verification.

Protocol A: Synthesis via Radical Photochlorination

Objective: Convert 3-fluoroanisole to 1-Fluoro-3-(trichloromethoxy)benzene.

Causality & Reagent Selection: The reaction utilizes ultraviolet (UV) light to homolytically cleave chlorine gas ( Cl2 ) into highly reactive chlorine radicals. The critical choice here is the solvent: Parachlorobenzotrifluoride (PCBTF) is selected because it is entirely transparent to actinic radiation and its deactivated, fully halogenated structure prevents it from undergoing competitive radical chlorination, ensuring >90% yield[2].

Step-by-Step Methodology:

-

Preparation: In a specialized photoreactor equipped with a UV lamp, dissolve 50.0 g of 3-fluoroanisole in 250 mL of anhydrous PCBTF.

-

Initiation: Heat the reactor to a gentle reflux (approx. 130°C–135°C) under a nitrogen atmosphere to purge oxygen, which can act as a radical scavenger.

-

Chlorination: Activate the UV light source. Begin sparging anhydrous chlorine gas into the liquid phase at a controlled rate of 100-120 mL/min.

-

Monitoring: Maintain the reaction for 4 to 6 hours. The continuous flow of Cl2 ensures complete substitution of the three methyl protons.

-

Self-Validation (In-Process Control): Extract a 0.5 mL aliquot every hour. Analyze via Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is validated when the starting material peak (m/z 126) completely disappears, replaced by the trichloromethoxy molecular ion cluster (m/z 228, 230, 232) reflecting the characteristic chlorine isotope pattern.

-

Isolation: Purify the crude mixture via thin-film molecular distillation (75°C - 135°C at 10-50 Pa) to isolate the pure 1-Fluoro-3-(trichloromethoxy)benzene[1].

Protocol B: Halogen Exchange (Fluorination)

Objective: Convert 1-Fluoro-3-(trichloromethoxy)benzene to the highly valued agrochemical precursor, 1-Fluoro-3-(trifluoromethoxy)benzene[4].

Causality & Reagent Selection: Direct reaction with Hydrogen Fluoride (HF) is kinetically sluggish due to the steric hindrance and electron-withdrawing nature of the aromatic ring. Antimony pentachloride ( SbCl5 ) is introduced as a potent Lewis acid catalyst. It coordinates with the chlorine atoms of the -OCCl₃ group, weakening the C-Cl bonds and creating a highly electrophilic carbon center that readily accepts fluoride ions from HF[1].

Step-by-Step Methodology:

-

Preparation: In a Hastelloy or PTFE-lined autoclave (to resist HF corrosion), charge 100 g of 1-Fluoro-3-(trichloromethoxy)benzene and 5 mol% of SbCl5 catalyst.

-

Reagent Addition: Cool the reactor to -20°C and carefully introduce an excess of anhydrous HF (approx. 4 equivalents).

-

Reaction: Seal the autoclave and gradually heat to 80°C–100°C. The pressure will rise as HCl gas is generated as a byproduct.

-

Venting: Carefully vent the generated HCl gas through a caustic scrubber system to maintain optimal internal pressure.

-

Self-Validation: After 8 hours, cool and depressurize. Analyze the organic layer using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. The system is validated by the appearance of a sharp singlet at approximately -58 ppm, confirming the successful formation of the -OCF₃ group, distinct from the aromatic fluorine signal.

Caption: Synthetic workflow from 3-fluoroanisole to agrochemical active ingredients.

Agrochemical Integration & Target Efficacy

Once converted to the trifluoromethoxy derivative, the compound is integrated into larger agrochemical scaffolds via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

Herbicide Applications: In the development of protoporphyrinogen oxidase (PPO) inhibitors, the inclusion of the 3-fluoro-1-(trifluoromethoxy)phenyl moiety enhances the binding affinity within the hydrophobic pocket of the target enzyme. The fluorine atom at the 1-position provides a strong dipole that interacts with specific amino acid residues, while the -OCF₃ group prevents rapid degradation by soil microbes, ensuring a longer window of pre-emergent weed control[3].

Insecticide Applications: For voltage-gated sodium channel modulators, lipophilicity is the primary driver of efficacy. The AI must penetrate the highly lipophilic insect cuticle. Precursors derived from 1-Fluoro-3-(trichloromethoxy)benzene yield AIs that exhibit rapid knockdown effects because the optimized LogP allows for near-instantaneous cuticular diffusion, bypassing the insect's primary physical defenses.

References

- Google Patents - US5773668A: Method of making trichloromethoxybenzene.

-

Fisher Scientific - 1-Fluoro-3-(trifluoromethoxy)benzene 98.0+%, TCI America. Retrieved from: [Link]

Sources

- 1. (Trichloromethoxy)benzene|C7H5Cl3O|For Research [benchchem.com]

- 2. US5773668A - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Fluoro-3-(trifluoromethoxy)benzene 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

1-Fluoro-3-(trichloromethoxy)benzene as a Precursor for Trifluoromethoxy Compounds: A Technical Guide to Halogen Exchange Methodologies

Executive Summary

The trifluoromethoxy (–OCF 3 ) group is a privileged pharmacophore in modern drug development and agrochemistry, imparting enhanced lipophilicity, metabolic stability, and unique conformational properties to active pharmaceutical ingredients. Synthesizing these moieties efficiently at scale relies heavily on the robust chlorine-fluorine exchange of trichloromethoxy precursors. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for the conversion of 1-fluoro-3-(trichloromethoxy)benzene to 1-fluoro-3-(trifluoromethoxy)benzene, focusing on reaction causality, safety, and analytical validation.

The Strategic Value of the Trifluoromethoxy Group

The incorporation of fluorine into organic molecules fundamentally alters their physicochemical properties. The –OCF 3 group, often termed a "super-halogen" or "pseudo-halogen," possesses an electronegativity similar to fluorine but with significantly higher lipophilicity (Hansch constant π = 1.04)[1].

In drug design, positioning a fluorine atom meta to the –OCF 3 group—as seen in 1-fluoro-3-(trifluoromethoxy)benzene derivatives—modulates the electron density of the aromatic ring without sterically hindering the oxygen atom. This specific substitution pattern is highly strategic: it avoids the drastic yield reductions typically observed during fluorination when strongly electron-withdrawing groups (e.g., cyano) or ortho-substituents are present, which can destabilize the reaction intermediates[2].

Mechanistic Causality: The Chlorine-Fluorine Exchange

The transformation of 1-fluoro-3-(trichloromethoxy)benzene into its trifluoromethoxy counterpart is driven by a Lewis acid-catalyzed nucleophilic fluorination. The most efficient industrial and laboratory-scale methods utilize anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF 3 ) in the presence of an antimony pentachloride (SbCl 5 ) catalyst[2][3].

Causality of the Catalyst: SbCl 5 is not the true catalytic species. In the presence of HF or SbF 3 , SbCl 5 undergoes rapid in situ halogen exchange to generate highly active mixed antimony halides (e.g., SbCl 4 F, SbCl 3 F 2 , and ultimately SbF 5 )[2][3]. These hyperactive Lewis acids coordinate to the chlorine atoms of the –OCCl 3 group. This coordination polarizes the carbon-chlorine bond, generating a transient oxonium/carbocation-like intermediate that is highly susceptible to nucleophilic attack by fluoride ions. The meta-fluoro substituent on the benzene ring is sufficiently distant to prevent excessive inductive deactivation of this intermediate, allowing the reaction to proceed smoothly[2].

Mechanistic pathway of SbCl5-catalyzed chlorine-fluorine exchange.

Comparative Reaction Dynamics

Selecting the appropriate fluorination method depends on scale, safety constraints, and available infrastructure. The table below summarizes the causality behind different experimental choices for transforming trichloromethoxybenzenes[2][3][4].

| Methodology | Primary Reagents | Temp (°C) | Time | Yield | Causality & Technical Notes |

| Liquid Phase HF | Anhydrous HF, 2 mol% SbCl 5 | 50 | 1 h | >95% | Highly efficient. SbCl 5 generates SbF 5 in situ. Requires specialized Hastelloy/PTFE reactors due to HF corrosivity. |

| Classic Swarts | SbF 3 , cat. SbCl 5 | 150 | 4-6 h | 75-85% | Higher temperature required due to lower intrinsic activity of SbF 3 compared to HF. Suitable for standard fume hoods. |

| Oxidative Desulfurization | Pyridine-HF, DBH | -78 to RT | 12 h | N/A | Alternative route using xanthates instead of –OCCl 3 . Avoids chlorination step but suffers from lower atom economy. |

Self-Validating Experimental Protocol: HF/SbCl 5 Catalyzed Fluorination

This protocol details the optimal liquid-phase fluorination using anhydrous HF[2][3]. The methodology is designed as a self-validating system, ensuring that each step has built-in physical or chemical checks to confirm success before proceeding.

Prerequisites: All operations must be conducted in a highly ventilated fume hood using a PTFE-lined or Hastelloy autoclave. Glassware must be strictly avoided as HF reacts violently with silica to form SiF 4 gas, destroying the reaction environment.

Step 1: Reactor Preparation & Charging

-

Action: Purge a 100 mL Hastelloy autoclave with dry N 2 for 15 minutes. Charge the reactor with 1-fluoro-3-(trichloromethoxy)benzene (10.0 g, 43.6 mmol) and SbCl 5 (0.26 g, 0.87 mmol, 2 mol%).

-

Causality: The N 2 purge removes ambient moisture. Water reacts with SbCl 5 to form inactive antimony oxides and reacts with HF to form highly corrosive hydrofluoric acid, degrading both the catalyst and the reactor walls.

Step 2: Cryogenic HF Condensation

-

Action: Cool the reactor to -20 °C using a dry ice/acetone bath. Carefully condense anhydrous HF (8.7 g, 436 mmol, 10 equiv) into the reactor.

-

Causality: Anhydrous HF boils at 19.5 °C. Condensing it at -20 °C ensures it remains liquid, preventing premature pressurization and allowing safe sealing of the vessel. The stoichiometric excess drives the equilibrium forward and acts as the reaction solvent[3].

Step 3: Thermal Activation & Pressure Monitoring

-

Action: Seal the autoclave and heat to 50 °C with continuous stirring for 1 hour. Monitor the internal pressure gauge.

-

Causality: At 50 °C, the activation energy for the C–Cl bond cleavage is reached. The pressure will rise steadily due to the generation of HCl gas (3 equivalents per molecule of product). A plateau in pressure is the physical self-validation that the reaction has reached completion.

Step 4: Quenching and Extraction

-

Action: Cool the reactor to 0 °C. Carefully vent the generated HCl gas through a concentrated KOH scrubber. Slowly pour the reaction mixture over crushed ice and neutralize with 10% aqueous KOH. Extract with dichloromethane (3 x 20 mL).

-

Causality: Venting at 0 °C minimizes the loss of the volatile fluorinated product. Neutralization halts any further Lewis acid activity and safely quenches residual HF into benign KF.

Experimental workflow for the liquid-phase fluorination of trichloromethoxybenzene.

Analytical Validation

To ensure the integrity of the synthesized 1-fluoro-3-(trifluoromethoxy)benzene, multinuclear NMR spectroscopy is the gold standard for validation.

-

19 F NMR (CDCl 3 , CFCl 3 standard): The self-validating check relies on observing two distinct signals. A sharp singlet at approximately -58.0 ppm confirms the successful formation of the –OCF 3 group. A multiplet at approximately -112.0 ppm corresponds to the meta-fluoro substituent. The absence of signals between -40 and -50 ppm (which would indicate partially fluorinated –OCCl 2 F or –OCClF 2 intermediates) confirms 100% conversion[1].

-

GC-MS: A molecular ion peak at m/z 180 confirms the exact mass, with a base peak often corresponding to the loss of the –CF 3 radical or fluoride, validating the structural framework.

Conclusion

The synthesis of 1-fluoro-3-(trifluoromethoxy)benzene from its trichloromethoxy precursor is a testament to the power of Lewis acid-catalyzed halogen exchange. By understanding the causality behind catalyst selection (the SbCl 5 /HF synergy) and employing rigorous, self-validating protocols, researchers can safely and efficiently access this critical building block. The resulting trifluoromethoxy compounds continue to drive innovation in the design of highly lipophilic and metabolically stable therapeutics.

References

- Title: Advances in the Development of Trifluoromethoxylation Reagents Source: MDPI URL

- Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: PMC - NIH URL

- Title: Examples of Catalytic and Selective Routes for Fluorinated Building Blocks Source: ACS Publications URL

- Title: Trifluoromethylation Source: Wikipedia URL

Sources

Methodological & Application

Application Note: Synthesis Protocols for 1-Fluoro-3-(trichloromethoxy)benzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, regioselectivity control, and scalable methodologies.

Executive Summary & Strategic Rationale

As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of introducing heavily halogenated ether motifs onto functionalized aromatic rings. 1-Fluoro-3-(trichloromethoxy)benzene is a highly valuable intermediate, primarily serving as a precursor to 3-(trifluoromethoxy)fluorobenzene—a critical pharmacophore in modern drug development and agrochemistry.

The synthesis of this compound from phenolic precursors is a masterclass in controlling regioselectivity. The core challenge lies in the competing forces of Electrophilic Aromatic Substitution (EAS) (which leads to unwanted ring chlorination) and Free-Radical Aliphatic Substitution (which yields the desired side-chain trichloromethyl ether). To navigate this, we employ two distinct, field-proven methodologies depending on the scale and available infrastructure:

-

Radical Photochlorination: An industrially scalable route using 3-fluoroanisole, utilizing UV light and specialized solvents to suppress EAS[1][2].

-

Desulfurative Chlorination (Yagupolskii Method): A high-fidelity, classical laboratory route starting directly from 3-fluorophenol, completely bypassing the risk of ring chlorination by utilizing a chlorothionoformate intermediate[3][4].

Mechanistic Workflows

The following diagram illustrates the logical flow and intermediate stages of both synthetic pathways.

Mechanistic workflows for synthesizing 1-Fluoro-3-(trichloromethoxy)benzene.

Protocol A: Free-Radical Photochlorination (Industrial/Scalable)

Causality & Experimental Design

Historically, carbon tetrachloride (CCl₄) was the solvent of choice for this reaction because it is completely halogenated and transparent to UV light. However, CCl₄ is highly toxic and a regulated ozone depleter[1].

To modernize this protocol, we utilize Benzotrifluoride (BTF) or Chlorobenzene as the solvent. BTF is highly electron-deficient, making it inert to electrophilic chlorination. Crucially, the use of BTF actively suppresses the ring chlorination of the anisole substrate compared to neat reactions, driving the yield of the desired trichloromethoxy product to >83%[1][2]. The use of actinic radiation (UV light) is mandatory to homolytically cleave Cl₂ into chlorine radicals, favoring side-chain substitution over EAS.

Step-by-Step Methodology

Pre-requisite: 3-Fluorophenol is O-methylated to 3-fluoroanisole using standard Williamson ether synthesis (MeI, K₂CO₃).

-

Reactor Setup: Equip a specialized photochemical reactor with a quartz immersion well, a medium-pressure mercury (Hg) lamp, a reflux condenser, and a gas sparging tube.

-

Charge: Add 3-fluoroanisole (1.0 eq) and Benzotrifluoride (BTF) to the reactor. A 50% by weight dilution is optimal to control the exothermic rate of reaction[1].

-

Initiation: Heat the mixture to reflux (approx. 108 °C). Turn on the UV lamp.

-

Chlorination: Begin sparging anhydrous Cl₂ gas into the mixture at a controlled rate (e.g., 120 mL/min for a 50g scale).

-

Self-Validating Checkpoint: Monitor the reaction continuously via GC-FID. The reaction is a self-validating kinetic system: you will observe the sequential peak formation and disappearance of 3-fluoroanisole → monochloro intermediate → dichloro intermediate.

-

Termination: Stop the Cl₂ sparge strictly when the mono- and dichloro intermediate peak areas fall below 1%. Over-chlorination past this point drastically increases the risk of ring-chlorinated byproducts.

-

Workup: Turn off the UV lamp and purge the hot solution with N₂ gas for 1 hour to strip residual Cl₂ and HCl gas. Isolate the product via fractional distillation under reduced pressure.

Protocol B: Desulfurative Chlorination (High-Fidelity Lab Route)

Causality & Experimental Design

When scaling up is not the primary goal, or when the starting phenol contains highly activating groups that make photochlorination impossible due to rampant ring chlorination, the Yagupolskii method is the gold standard[3].

This pathway bypasses the anisole intermediate entirely. By reacting 3-fluorophenol with thiophosgene, we generate a chlorothionoformate. The C=S double bond is highly susceptible to direct chlorination at elevated temperatures. This drives the formation of the trichloromethyl ether and releases sulfur dichloride (SCl₂), completely avoiding the generation of free chlorine radicals that would otherwise attack the aromatic ring[4].

Step-by-Step Methodology

-

Thiophosgenation: Dissolve 3-fluorophenol (1.0 eq) in a 10% aqueous NaOH solution. Cool the mixture to 0–5 °C using an ice bath.

-

Reagent Addition: Vigorously stir the mixture and add a solution of thiophosgene (CSCl₂, 1.1 eq) in chloroform dropwise. (CRITICAL: CSCl₂ is highly toxic; perform strictly in a high-performance fume hood).

-

Intermediate Isolation: Separate the organic layer, wash with cold water, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield 3-fluorophenyl chlorothionoformate.

-

Desulfurative Chlorination: Transfer the intermediate to a heavy-walled Hastelloy autoclave or a highly robust glass pressure reactor.

-

Reaction: Heat the reactor to 130 °C. Slowly introduce Cl₂ gas. The reaction proceeds via the conversion of the C=S bond to a CCl₂ group, yielding the target 1-fluoro-3-(trichloromethoxy)benzene and SCl₂ byproduct.

-

Workup: Vent the reactor through a caustic scrubber. The product is purified by careful fractional distillation to separate the low-boiling SCl₂ from the high-boiling target ether.

Quantitative Data Presentation

The following table summarizes the operational metrics and comparative advantages of both protocols to aid in workflow selection.

| Parameter | Protocol A (Photochlorination) | Protocol B (Chlorothionoformate) |

| Starting Material | 3-Fluoroanisole | 3-Fluorophenol |

| Key Reagents | Cl₂ gas, UV Light, BTF Solvent | CSCl₂, NaOH, Cl₂ gas, Heat |

| Primary Mechanism | Free-Radical Aliphatic Substitution | Desulfurative Chlorination |

| Scalability | High (Industrial Standard) | Low to Medium (Lab/Pilot scale) |

| Ring Chlorination Risk | Moderate (Mitigated by BTF) | Very Low |

| Safety Concerns | UV exposure, Cl₂ gas handling | CSCl₂ toxicity, SCl₂ byproduct |

| Typical Yield | 80 - 85% | 70 - 75% (Over two steps) |

Sources

- 1. US5773668A - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]

- 2. CN102120717B - Method for producing trichloromethoxybenzene by using chlorobenzene as solvent - Google Patents [patents.google.com]

- 3. US4157344A - Preparation of aryl trifluoromethyl ethers - Google Patents [patents.google.com]

- 4. (trichloromethoxy)benzene | CAS#:34888-05-6 | Chemsrc [chemsrc.com]

Application Note: Reaction Conditions and Mechanistic Pathways for Nucleophilic Substitution of 1-Fluoro-3-(trichloromethoxy)benzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol System: Liquid-Phase Catalytic Halogen Exchange and Aromatic Substitution

Executive Summary & Substrate Profiling

1-Fluoro-3-(trichloromethoxy)benzene is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). As a Senior Application Scientist, evaluating this substrate requires recognizing its dual electrophilic nature. The molecule presents two distinct sites for nucleophilic substitution, each governed by entirely different mechanistic rules:

-

The Aliphatic Trichloromethyl Carbon (-CCl₃): Highly electrophilic and susceptible to rapid nucleophilic attack (e.g., fluorination, hydrolysis)[1].

-

The Aromatic Fluoride (-F): A potential leaving group for Nucleophilic Aromatic Substitution (SₙAr), though its reactivity is heavily restricted by the regiochemistry of the molecule[2].

This guide details the causality behind the reaction conditions required to selectively drive nucleophilic substitution at these sites, providing a field-proven protocol for its most critical industrial transformation: the Swarts-type fluorination to yield 1-fluoro-3-(trifluoromethoxy)benzene.

Mechanistic Divergence: Site-Selective Nucleophilic Substitution

Pathway A: Aliphatic Substitution at the Trichloromethoxy Group

The trichloromethoxy group (-OCCl₃) is strongly electron-withdrawing. The central carbon is highly deshielded by three chlorine atoms and one oxygen atom, making it an excellent target for nucleophiles.

The Swarts-Type Fluorination: The most valuable transformation of this substrate is the nucleophilic substitution of chlorine for fluorine using anhydrous hydrogen fluoride (HF)[3]. Because direct uncatalyzed substitution requires extreme temperatures (>200 °C) and yields a thermodynamic mixture of partially fluorinated intermediates, a Lewis acid catalyst is mandatory[4]. Antimony pentachloride (SbCl₅) is the industry standard. Sb(V) coordinates with the chlorine atoms, forming a transient carbocation-like complex ([Ar-OCCl₂]⁺ [SbCl₆]⁻) that drastically lowers the activation energy for nucleophilic attack by HF[4][5].

Hydrolysis (Solvolysis): In the presence of moisture, water acts as a nucleophile. The -OCCl₃ group undergoes rapid solvolysis to form an unstable aryl chloroformate intermediate, which further hydrolyzes to 3-fluorophenol, carbon dioxide, and hydrochloric acid[1]. Therefore, strictly anhydrous conditions are a non-negotiable parameter for any non-hydrolytic substitution.

Pathway B: Nucleophilic Aromatic Substitution (SₙAr)

While fluorine is an excellent leaving group in SₙAr reactions due to its high electronegativity (which stabilizes the transition state), the reaction requires the aromatic ring to be severely electron-deficient[2].

The Regiochemical Challenge: In 1-fluoro-3-(trichloromethoxy)benzene, the strongly electron-withdrawing -OCCl₃ group is located in the meta position relative to the fluorine. Unlike ortho or para substituents, a meta substituent cannot stabilize the negatively charged Meisenheimer intermediate via resonance; it only provides inductive stabilization[2][6]. Consequently, SₙAr at the C-F bond is kinetically unfavorable. Displacing the aryl fluoride requires exceptionally harsh conditions, highly basic nucleophiles (e.g., NaNH₂), and often proceeds via a competing elimination-addition (benzyne) mechanism rather than pure addition-elimination SₙAr[6].

Figure 1: Divergent nucleophilic substitution pathways for 1-Fluoro-3-(trichloromethoxy)benzene.

Quantitative Data: Catalyst Efficacy in Fluorination

To achieve complete conversion of the -OCCl₃ group to -OCF₃, the choice of Lewis acid and reaction temperature is critical. The table below summarizes the causality behind selecting SbCl₅ over uncatalyzed or alternative conditions.

| Catalyst System | Phase | Temp (°C) | Time (h) | Conversion of -OCCl₃ (%) | Selectivity to -OCF₃ (%) | Mechanistic Insight |

| None (Uncatalyzed) | Liquid | 150 - 200 | 4.0 | < 50% | Low | Insufficient electrophilic activation; yields mixed Cl/F intermediates[4]. |

| SbCl₅ (2 mol%) | Liquid | 50 | 1.0 | > 99% | > 99% | Sb(V) oxidation state forms optimal nucleophilic complex with HF[4][7]. |

| MoCl₅ (2 mol%) | Liquid | 50 | 1.0 | > 90% | High | Effective +V metal center, but slightly lower turnover frequency than Sb[4]. |

| Cr₂O₃ / Zn | Gas | 380 | Cont. | N/A | N/A | Typically reserved for aliphatic hydrofluorocarbons (e.g., CF₃CH₂Cl)[5][8]. |

Experimental Protocol: Liquid-Phase Catalytic Fluorination

This self-validating protocol describes the conversion of 1-fluoro-3-(trichloromethoxy)benzene to 1-fluoro-3-(trifluoromethoxy)benzene via sequential nucleophilic substitution.

Safety Warning: Anhydrous HF is extremely corrosive and toxic. SbCl₅ is moisture-sensitive and corrosive. This protocol must be executed in a Hastelloy or PTFE-lined autoclave within a specialized fume hood.

Phase 1: Reactor Preparation & Activation

-

Purge: Flush a 500 mL Hastelloy autoclave with dry nitrogen (N₂) for 15 minutes to ensure a strictly anhydrous environment. Causality: Any residual moisture will trigger Pathway B (hydrolysis), destroying the substrate and generating phosgene-like byproducts.

-

Catalyst Loading: Under an inert atmosphere, introduce 2.0 mol% of Antimony pentachloride (SbCl₅) into the reactor[4].

-

HF Introduction: Cool the reactor to -20 °C using a dry ice/acetone bath. Condense a stoichiometric excess of anhydrous HF (approx. 4.0 equivalents relative to the substrate) into the reactor. Allow the SbCl₅ and HF to mix for 15 minutes. Causality: This pre-mixing step generates the active fluorinating complex (SbCl₃F₂ / [SbCl₆]⁻) prior to substrate introduction[5].

Phase 2: Reaction Execution

-

Substrate Addition: Slowly pump 1 equivalent of 1-fluoro-3-(trichloromethoxy)benzene into the reactor.

-

Thermal Ramping: Seal the autoclave and gradually heat the reaction mixture to 50 °C[7].

-